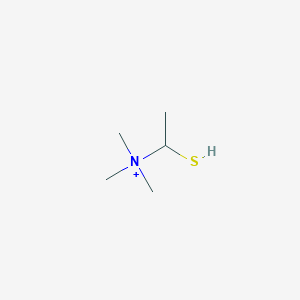

Ethanaminium, 2-mercapto-N,N,N-trimethyl-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

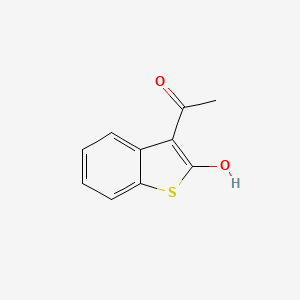

“Ethanaminium, 2-mercapto-N,N,N-trimethyl-” is a chemical compound with different forms such as chloride , iodide , and bromide . It is also known by other names such as “(2-mercaptoethyl)trimethylammonium iodide” and "N,N,N-trimethyl-2-sulfanylethanaminium iodide" .

Molecular Structure Analysis

The molecular formula of “Ethanaminium, 2-mercapto-N,N,N-trimethyl-, iodide” is C5H14INS , and for the bromide form, it’s C5H14BrNS . The molecular weight of the iodide form is 247.14 , and for the bromide form, it’s 200.14 .Applications De Recherche Scientifique

1. Protein Phosphorylation Detection and Quantitation

Ethanaminium, 2-mercapto-N,N,N-trimethyl- (thiocholine) has been used in beta-elimination and Michael addition (BEMA) reactions for the detection, identification, and quantitation of phosphorylated serine/threonine-containing peptides. This process enhances ionization sensitivity and facilitates the localization of phosphorylated residues, improving sequence coverage in liquid chromatography-tandem mass spectrometry (LC-MS(2)/MS(3)) analyses for phosphoproteomics (Chen et al., 2010).

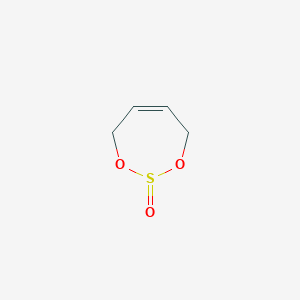

2. Phase Equilibria in Deep Eutectic Solvents

Research on phase equilibria of high-pressure CO2 and deep eutectic solvents (DESs) formed by quaternary ammonium salts, including ethanaminium derivatives, has been conducted. This study is significant for applications like phenol extraction and quaternary ammonium salt (QAS) regeneration (Ji et al., 2016).

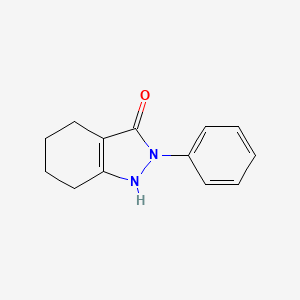

3. Synthesis of Heterocyclic Compounds

Ethanaminium derivatives have been used in the synthesis of heterocyclic thio ethanone derivatives, showing potential applications in developing antifungal agents (Yang et al., 2004).

4. Diels−Alder Reactions in Surfactant Interfaces

Surfactant 1,3-dienes containing ethanaminium derivatives have been utilized to study the regioselectivity control in Diels−Alder reactions. This research offers insights into surfactant-mediated synthesis processes (Jaeger et al., 2000).

5. Ionic Liquids Synthesis and Characterization

Ethanaminium derivatives have been synthesized as room temperature ionic liquids (RTILs) for applications in structural characterization, thermal properties, and catalytic properties in the synthesis of organic compounds (Karadağ & Destegül, 2013).

6. Development of Novel Mercaptan Compounds

Research on the development of odorless mercaptan compounds using ethanaminium derivatives has been conducted, offering a substitute for hydrogen sulfide in chemical syntheses (Matoba et al., 2007).

7. Heteropolyanion-Based Sulfated Ionic Liquid Catalysis

Ethanaminium derivatives have been employed in synthesizing novel heteropolyanion-based sulfated ionic liquids, demonstrating catalytic activity in solvent-free grindstone chemistry for N-formylation of amines (Satasia et al., 2014).

8. Rheological Properties in Hydrophobically Associating Water-Soluble Polymers

Betaine-type hydrophobically associating polyacrylamides containing ethanaminium derivatives have been studied for their thickening ability, shear resistance, and high-temperature resistance, relevant for self-diverting acid solutions in carbonate formations (Tian et al., 2020).

9. Corrosion Inhibition in Hydrochloric Acid Solutions

Studies on the use of ethanaminium derivatives as corrosion inhibitors for carbon steel in acidic environments have shown their effectiveness due to adsorption on the metal surface (Aiad et al., 2016).

10. Acrylamide Elimination in Food Processing

Research on the effect of mercapto flavor compounds on acrylamide elimination in food processing has been conducted, highlighting the potential of ethanaminium derivatives in reducing acrylamide levels in foods (Xiong et al., 2017).

Safety and Hazards

Propriétés

Numéro CAS |

625-00-3 |

|---|---|

Formule moléculaire |

C5H14NS+ |

Poids moléculaire |

120.24 g/mol |

Nom IUPAC |

trimethyl(2-sulfanylethyl)azanium |

InChI |

InChI=1S/C5H13NS/c1-6(2,3)4-5-7/h4-5H2,1-3H3/p+1 |

Clé InChI |

VFUGTBZQGUVGEX-UHFFFAOYSA-O |

SMILES |

CC([N+](C)(C)C)S |

SMILES canonique |

C[N+](C)(C)CCS |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Phenol, 2-[1-(4-hydroxyphenyl)ethyl]-](/img/structure/B3054846.png)

![9,9'-Spirobi[9H-fluorene]-3,3',6,6'-tetrol](/img/structure/B3054862.png)

![2-Benzhydryl-1-phenyl-1H-benzo[d]imidazole](/img/structure/B3054863.png)